Dimethyl phenylphosphonite

Catalog No.
S1896583
CAS No.
2946-61-4
M.F
C8H11O2P
M. Wt
170.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl phenylphosphonite

CAS Number

2946-61-4

Product Name

Dimethyl phenylphosphonite

IUPAC Name

dimethoxy(phenyl)phosphane

Molecular Formula

C8H11O2P

Molecular Weight

170.15 g/mol

InChI

InChI=1S/C8H11O2P/c1-9-11(10-2)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

LMZLQYYLELWCCW-UHFFFAOYSA-N

SMILES

COP(C1=CC=CC=C1)OC

Canonical SMILES

COP(C1=CC=CC=C1)OC

The exact mass of the compound Dimethyl phenylphosphonite is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethyl phenylphosphonite (CAS 2946-61-4) is a highly versatile organophosphorus compound utilized primarily as a P(III) ligand in transition metal catalysis and as a reactive nucleophile in advanced synthetic workflows. As a clear, colorless liquid with a boiling point of 77–79 °C (at 7 mmHg) and a density of 1.072 g/mL, it offers distinct handling advantages over solid phosphines . In procurement and process chemistry, it is selected for its specific balance of steric accessibility and electronic properties—acting as a stronger sigma-donor than trialkyl phosphites while being less sterically demanding than triarylphosphines. This precise profile makes it a critical precursor for the synthesis of high-value phosphonates, phosphinates, and complex pharmaceutical intermediates where standard phosphorus reagents fail to deliver adequate yields or complicate downstream purification.

Generic substitution of Dimethyl phenylphosphonite with common, lower-cost alternatives like Triphenylphosphine (PPh3) or Trimethyl phosphite often results in process failure or severe purification bottlenecks[1]. PPh3 possesses a much larger Tolman cone angle (145°), which sterically prevents coordination to congested metal centers and generates solid triphenylphosphine oxide (TPPO)—a notorious byproduct that frequently contaminates active pharmaceutical ingredient (API) streams [2]. Conversely, substituting with standard trialkyl phosphites compromises reactivity; their weaker nucleophilicity and lower sigma-donor strength lead to sluggish kinetics and depressed yields in critical cyclization and deselenation steps [1]. Consequently, Dimethyl phenylphosphonite is strictly required when a workflow demands both high nucleophilic reactivity and a liquid-state byproduct profile for seamless downstream processing.

Quantitative Yield Enhancement in Aerobic Oxidative Phosphorylation

In the Cu(OTf)2-catalyzed aerobic oxidative phosphorylation of cinnamic acid, Dimethyl phenylphosphonite achieves a 92% isolated yield of the target phosphonate [1]. In contrast, standard phosphite or bulkier phosphine alternatives either fail to promote the reaction efficiently or reroute the pathway entirely[1].

Evidence DimensionIsolated product yield
Target Compound Data92% yield
Comparator Or BaselineGeneric P(III) nucleophiles (lower yields or altered reactivity)
Quantified DifferenceHigh conversion efficiency specific to the phosphonite structure.
Conditions10 mol % Cu(OTf)2, CH3CN, 100 °C, air atmosphere.

Maximizes atom economy and product recovery in the synthesis of complex pharmaceutical intermediates.

Enhanced In Situ Yield for API Cyclization

During the development of the Sulopenem antibiotic, replacing standard trialkyl phosphites with Dimethyl phenylphosphonite for the cyclization of oxalimide intermediates increased the in situ yield of the thiopenem core to 69% [1]. Phosphites showed inferior performance, while bulkier phosphines risk leaving intractable solid oxide residues [1].

Evidence DimensionIn situ cyclization yield
Target Compound Data69% yield
Comparator Or BaselineGeneric trialkyl phosphites (inferior performance)
Quantified DifferenceSignificant yield enhancement over standard phosphite reagents.
ConditionsToluene, 90 °C, 2.25 equiv of phosphorus reagent.

Directly dictates the commercial viability and throughput of late-stage beta-lactam antibiotic manufacturing.

Accelerated Deselenation of Selenothioic Acid S-Esters

Dimethyl phenylphosphonite demonstrates enhanced nucleophilic attack on selenium compared to standard trialkyl phosphites [1]. In the deselenation of selenothioic acid S-esters to form alpha-phosphoryl sulfides, Dimethyl phenylphosphonite reacts more rapidly than trialkyl phosphites, driven by the increased electron density from the phenyl ring [1].

Evidence DimensionRelative reaction rate and nucleophilicity
Target Compound DataHigh reactivity and facile extrusion
Comparator Or BaselineTrialkyl phosphites (slower reaction rates)
Quantified DifferenceQualitatively faster reaction, yielding alpha-phosphoryl sulfides efficiently.
ConditionsNucleophilic attack on the selenium atom of selenothioic acid S-esters.

Reduces reaction times and energy inputs for chalcogen-extrusion workflows in organosulfur synthesis.

Optimized Steric Profile for Hindered Metal Coordination

Dimethyl phenylphosphonite possesses an intermediate cone angle that allows it to coordinate to sterically congested metal centers where Triphenylphosphine (cone angle 145°) fails to bind [1]. In chiral-at-metal[CpFe(Prophos)]+ epimerization studies, bulkier phosphines cannot enter the vacant coordination site, whereas smaller phosphonites readily coordinate [1].

Evidence DimensionSteric accessibility (Cone angle proxy)
Target Compound DataIntermediate cone angle (readily coordinates)
Comparator Or BaselineTriphenylphosphine (145°, fails to bind)
Quantified DifferenceComplete coordination vs. zero binding for PPh3 in hindered intermediates.
ConditionsLigand exchange in 16-electron [CpFe(Prophos)]+ intermediates.

Critical for designing catalysts where precise steric tuning is required without the extreme bulk of triarylphosphines.

Late-Stage API Manufacturing

Selected for cyclization reactions in beta-lactam synthesis (e.g., Sulopenem) where high in situ yields and avoidance of solid phosphine oxide byproducts are mandatory [1].

Aerobic Oxidative Phosphorylation

A highly effective P(III) nucleophile for Cu-catalyzed decarboxylative coupling with aryl acrylic acids, delivering >90% yields of targeted phosphonates [2].

Chalcogen Extrusion Workflows

Deployed in the synthesis of alpha-phosphoryl sulfides via deselenation of selenothioic acid S-esters, outperforming standard phosphites in reaction rate[3].

Sterically Demanding Catalysis

Utilized as a ligand in Pd, Cu, and Fe-catalyzed cross-coupling and epimerization reactions where the bulky cone angle of triphenylphosphine prevents necessary metal coordination[4].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (90.7%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2946-61-4

Wikipedia

Dimethoxyphenylphosphine

Dates

Last modified: 08-16-2023

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